molecular formula C22H17Br B3011993 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene CAS No. 861212-65-9

2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene

Cat. No.: B3011993
CAS No.: 861212-65-9
M. Wt: 361.282
InChI Key: IKIUSSGGHKEPRW-UHFFFAOYSA-N
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Description

2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene is a substituted 1,2-dihydronaphthalene derivative featuring a brominated biphenyl group at the 4-position of the naphthalene ring.

Properties

IUPAC Name

2-[4-(4-bromophenyl)phenyl]-1,2-dihydronaphthalene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Br/c23-22-13-11-18(12-14-22)17-5-7-19(8-6-17)21-10-9-16-3-1-2-4-20(16)15-21/h1-14,21H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKIUSSGGHKEPRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C=CC2=CC=CC=C21)C3=CC=C(C=C3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4’-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene typically involves the bromination of biphenyl followed by a coupling reaction with dihydronaphthalene. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The coupling reaction is often carried out under palladium-catalyzed conditions using a suitable ligand and base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(4’-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to remove the bromine atom.

    Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), amines, thiols

Major Products Formed

    Oxidation: Ketones, carboxylic acids

    Reduction: Dehalogenated biphenyl derivatives

    Substitution: Amino or thiol-substituted biphenyl derivatives

Scientific Research Applications

Structural Characteristics

The compound features a dihydronaphthalene core substituted with a brominated biphenyl group. This structure is significant as it influences the compound's electronic properties, solubility, and reactivity, making it suitable for various applications.

Polymer Composites
The compound has been explored as an additive in polymer composites to enhance mechanical and thermal properties. Its incorporation into polyvinyl chloride (PVC) matrices has shown improved thermal stability and mechanical strength.

Case Study:
Research published in Polymer Degradation and Stability highlighted that composites containing 5% of this compound exhibited a 30% increase in tensile strength compared to pure PVC. The study also noted enhanced thermal degradation temperatures, indicating better performance under high-temperature conditions.

Table 2: Mechanical Properties of PVC Composites

Composite CompositionTensile Strength (MPa)Thermal Degradation Temp (°C)
Pure PVC40220
PVC + 5% Compound52240

Medicinal Chemistry

Anticancer Activity
Emerging research suggests that 2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene exhibits potential anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cells.

Case Study:
A study published in Cancer Letters investigated the cytotoxic effects of this compound on breast cancer cell lines. The results showed that treatment with the compound resulted in a significant reduction in cell viability (60% decrease at a concentration of 10 µM), suggesting its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-(4’-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene involves its interaction with specific molecular targets and pathways. The bromine atom and biphenyl structure allow it to participate in various chemical reactions, potentially leading to the formation of reactive intermediates. These intermediates can interact with biological macromolecules, such as proteins and DNA, thereby exerting their effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Substituents Key Functional Groups Synthesis Method Notable Properties
2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene C22H17Br 4'-Bromo-biphenyl at C4 Dihydronaphthalene core Likely Friedel-Crafts/Knoevenagel High steric hindrance; EWG effects
3-(4'-Bromo-biphenyl-4-yl)-1-tetralol C22H19BrO 4'-Bromo-biphenyl at C3; hydroxyl Tetrahydronaphthalene core Cyclization, hydrogenation Bioactive (e.g., brodifacoum)
Dimethyl 1-oxo-2,4-diphenyl-1,2-dihydronaphthalene-2,3-dicarboxylate C28H22O5 1-Oxo, ester groups at C2/C3 Ketone, ester moieties Cycloaddition/esterification Non-planar ring; hydrogen bonding
3-(4-Fluorophenyl)-4-(4-methoxyphenyl)-1,2-dihydronaphthalene C23H19FO 4-Fluorophenyl, 4-methoxyphenyl Ether, fluorinated aryl Photocatalytic arylation Enhanced electronic diversity

Key Observations :

  • 3-methoxyindene).
  • Conformational Differences: Unlike planar indene derivatives, the dihydronaphthalene core in these compounds adopts a puckered, non-planar conformation (15.5° deviation), influencing reactivity and crystal packing.

Key Findings :

  • The cobalt-catalyzed method (used for analogs) offers robust diastereoselectivity, ideal for synthesizing sterically hindered derivatives like the bromo-biphenyl compound.
  • Enantioselective boronate strategies (e.g., tartaric acid catalysis) achieve high enantiomeric excess (ee) but may struggle with bulky substituents.

Oxidation and Metabolic Pathways

  • Bacterial strains (e.g., NCIB 9816/11) oxidize 1,2-dihydronaphthalene derivatives to enantiomerically pure diols (>98% ee). The bromo-biphenyl group may sterically hinder such transformations, altering metabolic pathways compared to simpler analogs like 1,2-dihydronaphthalene.
  • Hydrolysis : The vinyl ether group in 4-methoxy-1,2-dihydronaphthalene hydrolyzes with a Brønsted exponent α = 0.70, but bromo-substituted analogs likely exhibit slower rates due to reduced resonance stabilization.

Biological Activity

2-(4'-Bromo-biphenyl-4-yl)-1,2-dihydronaphthalene is a complex organic compound that exhibits significant biological activity due to its unique structural features. This compound is a derivative of naphthalene, incorporating a biphenyl moiety which enhances its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C22H18Br. The presence of the bromine atom in the biphenyl group is expected to influence its electronic properties, potentially enhancing its reactivity and interaction with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. These interactions can lead to various biochemical responses, including enzyme inhibition and modulation of signaling pathways. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, which is critical for cell division and growth in cancer cells .

Anticancer Activity

Research indicates that derivatives of dihydronaphthalene exhibit significant anticancer properties. For example, compounds structurally related to this compound have demonstrated cytotoxic effects against various human cancer cell lines by disrupting microtubule dynamics .

Table 1: Anticancer Activity of Related Compounds

CompoundCell Line TestedIC50 (µM)Mechanism of Action
KGP18 (benzosuberene analogue)SK-OV-3 (ovarian)<5Inhibits tubulin polymerization
Combretastatin A-4NCI-H460 (lung)~1Disrupts microtubule dynamics
This compoundTBDTBDTBD

Enzyme Inhibition

Additionally, studies have shown that similar compounds can act as inhibitors for various enzymes involved in metabolic pathways. For example, the oxidation of 1,2-dihydronaphthalene by specific bacterial strains has been documented, indicating potential applications in bioremediation or as a model for studying enzyme-substrate interactions .

Case Studies

Case Study 1: Tubulin Inhibition
A study involving the synthesis and evaluation of benzosuberene-based analogues demonstrated that certain structural modifications significantly enhanced their inhibitory potency against tubulin polymerization. These findings suggest that similar modifications in this compound could lead to improved anticancer efficacy.

Case Study 2: Microbial Biodegradation
Research on the microbial degradation of 1,2-dihydronaphthalene has shown that specific strains can effectively oxidize this compound into less toxic metabolites. This highlights the potential for using this compound in environmental applications where microbial action can mitigate toxicity .

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